molecular formula C11H11N3O4S B5993210 3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide

3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide

Cat. No.: B5993210
M. Wt: 281.29 g/mol
InChI Key: MZWFWVZEBOPSBD-UHFFFAOYSA-N
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Description

3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide is an organic compound that features a benzamide core substituted with a sulfonamide group linked to a 5-methyl-3-isoxazolyl moiety

Properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-7-5-10(13-18-7)14-19(16,17)9-4-2-3-8(6-9)11(12)15/h2-6H,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFWVZEBOPSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide typically involves the following steps:

    Formation of 5-methyl-3-isoxazolylamine: This can be achieved by reacting 5-methylisoxazole with ammonia or an amine under suitable conditions.

    Sulfonylation: The 5-methyl-3-isoxazolylamine is then reacted with a sulfonyl chloride to form the corresponding sulfonamide.

    Coupling with Benzamide: Finally, the sulfonamide derivative is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methylisoxazole: This compound shares the isoxazole core but lacks the sulfonamide and benzamide groups.

    Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.

    Benzamide: The core structure without the isoxazole and sulfonamide substitutions.

Uniqueness

3-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isoxazole ring, sulfonamide group, and benzamide core makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

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